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molecular formula C9H9BrO3 B8255094 4-Bromo-3-(methoxymethyl)benzoic acid

4-Bromo-3-(methoxymethyl)benzoic acid

Cat. No. B8255094
M. Wt: 245.07 g/mol
InChI Key: IEHZTVIQYVJWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815919B2

Procedure details

To a solution of methyl 4-bromo-3-(methoxymethyl)benzoate (Intermediate 1, Step 2, 7.0 g, 27.0 mmol) in EtOH (210 mL) was added a 5 N aqueous solution of NaOH (16 mL, 80.0 mmol). The resulting mixture was heated at 60° C. for 1 hour. The reaction mixture was cooled to RT and concentrated under vacuum. The residue was taken up with water and washed with EtOAc. The aqueous layer was then acidified with a 1N aqueous solution of HCl and extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated under vacuum to give the title compound as a yellow solid (5.81 g, 87%). 1H NMR (DMSO-d6, 300 MHz) 13.19 (br s, 1H), 8.00 (m, 1H), 7.77 (m, 2H), 4.49 (s, 2H), 3.40 (s, 3H). LC/MS (Method B): 245.0 (M−H)−. HPLC (Method A) Rt 3.63 min (purity: 97.4%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14].FC1C(C)=C(C2C=CC(C(O)=O)=CC=2COC)C=CC=1.[OH-].[Na+]>CCO>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH2:12][O:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)COC
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)C1=C(C=C(C=C1)C(=O)O)COC)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)O)C=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 5.81 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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